Temocaprilhydrochloride

Description

Overview of ACE Inhibitor Research Landscape

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. patsnap.compatsnap.comresearchgate.net Their primary mechanism of action involves the inhibition of ACE, an enzyme crucial to the renin-angiotensin-aldosterone system (RAAS). patsnap.compatsnap.com This system regulates blood pressure and fluid balance. patsnap.com By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation (the widening of blood vessels) and subsequently lower blood pressure. patsnap.compatsnap.com Furthermore, the reduction in angiotensin II levels decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the antihypertensive effect. patsnap.compatsnap.com

The research landscape for ACE inhibitors is extensive, with numerous compounds developed and studied since their introduction. patsnap.comresearchgate.net As of September 2023, there were 163 ACE inhibitor drugs worldwide, developed by 159 organizations for 68 different indications, with 810 clinical trials conducted. patsnap.com This highlights the continued research and development efforts in this area. The focus of this research has largely been on conditions such as hypertension, heart failure, and other cardiovascular disorders. patsnap.com While small molecule drugs dominate this class, there is ongoing exploration of other drug types. patsnap.com

Significance of Temocapril (B1683001) Hydrochloride within Academic Drug Discovery and Development

Temocapril hydrochloride holds a unique position within the field of ACE inhibitor research. nih.gov It is a prodrug, meaning it is converted into its active form, temocaprilat (B1682742), in the body. patsnap.comnih.govmedchemexpress.com A key distinguishing feature of temocapril is its dual excretion pathway, being eliminated through both bile and urine. nih.gov This characteristic makes it a subject of particular interest for use in patients with renal insufficiency, as the risk of accumulation is reduced compared to ACE inhibitors that are primarily cleared by the kidneys. nih.govnih.gov

Academic research has explored various facets of temocapril, including its potential to improve endothelial dysfunction, prevent coronary vascular remodeling, and enhance insulin (B600854) resistance. nih.govlktlabs.com Studies have also investigated its effects on cardiac remodeling and its ability to decrease urinary albumin excretion in certain patient populations. nih.gov The unique pharmacokinetic profile and these additional pharmacological effects have cemented its significance in the ongoing academic discourse surrounding cardiovascular drug development.

Scope and Research Focus of the Outline

This article will provide a focused analysis of temocapril hydrochloride, adhering strictly to its chemical and pharmacological properties as documented in scientific literature. The subsequent sections will delve into the specifics of its mechanism of action, pharmacokinetics, and key findings from academic research. The information presented is intended for a scientific audience and will not include clinical dosage or safety profiles.

Structure

3D Structure of Parent

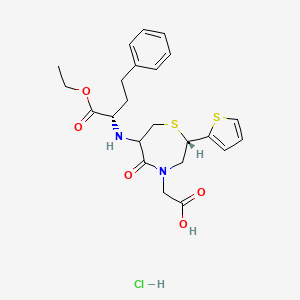

Properties

Molecular Formula |

C23H29ClN2O5S2 |

|---|---|

Molecular Weight |

513.1 g/mol |

IUPAC Name |

2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1 |

InChI Key |

XDDQNOKKZKHBIX-VMHOVUQGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Temocaprilhydrochloride

Structural Basis and Retrosynthetic Analysis for Temocapril (B1683001) Hydrochloride Synthesis

The structure of Temocapril, chemically named 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid hydrochloride, presents several key challenges for synthetic design. A logical retrosynthetic analysis breaks the molecule down into more readily available precursors.

The primary disconnections in a retrosynthetic approach for Temocapril would be:

Amide Bond: The bond connecting the amino acid side chain to the thiazepine core can be disconnected, leading to a key intermediate, the thiazepine amine, and a phenylbutanoic acid derivative.

Thiazepine N-C Bond: The bond between the thiazepine nitrogen and the acetic acid moiety can be cleaved, suggesting an alkylation step on the thiazepine ring.

Thiazepine Ring Bonds: The seven-membered thiazepine ring itself can be disconnected, leading back to acyclic precursors. A plausible strategy involves forming the ring from L-cysteine, which provides one of the key stereocenters and the necessary thiol and amine functionalities, and a thiophene-containing fragment.

This analysis suggests a convergent synthesis where the chiral thiazepine core and the chiral amino acid side chain are prepared separately and then coupled. A plausible synthetic pathway begins with starting materials such as 2-((Z)-2-nitrovinyl)thiophene and N-tert-butoxycarbonyl-L-cysteine. scholarsresearchlibrary.com

Temocapril possesses three critical stereocenters that define its biological activity: (2S,6R) in the thiazepine ring and (2S) in the N-acyl side chain. wikipedia.org The control of these stereocenters is a central theme of its synthesis.

The primary method for establishing the stereochemistry of the thiazepine ring is through the use of a chiral pool starting material. researchgate.net The synthesis utilizes L-cysteine, a naturally occurring amino acid with (R) stereochemistry (which corresponds to S-configuration based on Cahn-Ingold-Prelog priority rules for its alpha-carbon). The inherent chirality of L-cysteine is directly transferred to the product, establishing the stereocenter at the C6 position of the thiazepine ring as (R). scholarsresearchlibrary.com The stereochemistry at the C2 position is established during the cyclization reaction.

Asymmetric synthesis techniques are crucial for ensuring high enantiomeric purity. nih.gov Methods such as kinetic resolution or the use of chiral auxiliaries can be employed to separate stereoisomers or guide the formation of the desired configuration. researchgate.netgoogle.com For Temocapril, the use of enantiomerically pure starting materials like L-cysteine is a highly efficient strategy.

The structural components of Temocapril dictate the synthetic strategy.

Thiazepine Ring: This seven-membered sulfur- and nitrogen-containing heterocycle is the core scaffold. google.com Its synthesis is a key focus, typically achieved via cyclocondensation reactions. The presence of two heteroatoms offers multiple sites for functionalization.

Functional Groups: The synthesis must strategically manage several functional groups.

The thiol group from a cysteine precursor is crucial for forming the thiazepine ring, often through a nucleophilic addition to an activated alkene. scholarsresearchlibrary.com

The amino groups (one on the cysteine backbone and one on the phenylbutanoic acid side chain) require protection during certain steps to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is a common choice for this purpose. scholarsresearchlibrary.com

The ester group on the phenylbutanoic acid side chain is a prodrug feature, designed to be hydrolyzed in the body to reveal the active diacid metabolite, temocaprilat (B1682742). wikipedia.org

The carboxylic acid moiety on the acetic acid side chain and the one revealed after prodrug hydrolysis are essential for binding to the zinc ion in the active site of the angiotensin-converting enzyme. scholarsresearchlibrary.com

Development of Synthetic Pathways

The manufacturing process for Temocapril involves a multi-step sequence that constructs the chiral thiazepine core, followed by coupling with the side chain and final salt formation.

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds via the addition of a thiol to an alkene. This reaction can be initiated by radicals (often using light) or by nucleophilic catalysis, and it generally proceeds with high efficiency and stereoselectivity. pharmaffiliates.com The radical-mediated reaction typically results in an anti-Markovnikov addition product.

In the context of synthesizing thiazepine rings, intramolecular thiol-ene reactions can be used to form sulfur-containing heterocycles. wikipedia.orgresearchgate.net However, the documented synthesis of the Temocapril core appears to proceed not through a classic radical-initiated thiol-ene reaction, but through a related conjugate addition (Michael addition). scholarsresearchlibrary.com In this pathway, the thiol group of the cysteine derivative acts as a nucleophile and adds to the electron-deficient double bond of a precursor like 2-((Z)-2-nitrovinyl)thiophene. scholarsresearchlibrary.com This is a common strategy for forming the thioether linkage necessary for the subsequent cyclization.

The formation of the 1,4-thiazepan-5-one (B1267140) ring system is a critical step. One established method involves the cyclocondensation of an L-cysteine derivative with a 2-thienyl carbonyl compound. For instance, reacting an L-cysteine analog with 2-thiophenecarboxaldehyde can generate an imine, which then undergoes intramolecular cyclization to form the thiazepine ring.

Following the formation of the key intermediate, (2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine, several functionalization steps are required: cymitquimica.comscbt.com

N-Alkylation: The secondary amine within the thiazepine ring is alkylated using an agent like ethyl bromoacetate (B1195939) to introduce the acetic acid side chain (in its ester form).

Amide Coupling: The primary amino group at the C6 position is coupled with the pre-formed (S)-2-amino-4-phenylbutanoic acid ethyl ester side chain. This is a standard peptide coupling reaction.

Deprotection/Hydrolysis: Any protecting groups used during the synthesis are removed. The ester on the N-acetic acid moiety is hydrolyzed to yield the final carboxylic acid.

Salt Formation: The final molecule is treated with hydrochloric acid to form the stable and water-soluble Temocapril hydrochloride salt.

Investigation of Synthesis-Related Impurities and Byproducts

As with any multi-step synthesis, the manufacturing process of Temocapril can generate impurities. epa.gov These can arise from starting materials, intermediates, side reactions, or degradation. koreascience.kr Identifying and controlling these impurities is essential for the quality and safety of the final active pharmaceutical ingredient (API). researchgate.net

Key synthesis-related impurities for Temocapril include:

Oxidation Products: The sulfur atom in the thiazepine ring is susceptible to oxidation, which can lead to the formation of Temocapril sulfoxide (B87167) hydrochloride. This impurity introduces a new chiral center at the sulfur atom, potentially forming two diastereomers. researchgate.net

Nitrosated Impurities: N-nitroso compounds can form if nitrosating agents are present. Impurities such as N-Nitroso Temocapril and N-Nitroso Temocaprilat have been identified. google.com

Diastereomers: Incomplete stereochemical control during the synthesis can lead to the presence of unwanted diastereomers, such as (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine, which is an isomer of a key intermediate. pharmaffiliates.com

Unreacted Intermediates: Residual amounts of starting materials or key intermediates, like (2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine, can persist in the final product if purification is incomplete.

Table 1: Common Synthesis-Related Impurities of Temocapril Hydrochloride

| Impurity Name | CAS Number | Molecular Formula | Type of Impurity |

| Temocapril sulfoxide hydrochloride | N/A | C₂₃H₂₉ClN₂O₆S₂ | Oxidation Product |

| N-Nitroso Temocapril | N/A | C₂₃H₂₇N₃O₆S₂ | Nitrosated Byproduct |

| (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine | 110221-27-7 | C₉H₁₂N₂OS₂ | Diastereomeric Intermediate |

| (2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine | 110221-26-6 | C₉H₁₂N₂OS₂ | Unreacted Intermediate |

Synthesis and Structural Determination of Metabolite and Degradation Products (e.g., Temocapril Sulfoxide Hydrochlorides)

During the bulk manufacturing of temocapril hydrochloride, oxidation of the sulfur atom within the thiazepine ring can occur, leading to the formation of temocapril sulfoxide hydrochloride as a related substance or impurity. researchgate.net The presence of this new chiral center at the sulfur atom means two diastereomers, (R)- and (S)-temocapril sulfoxide hydrochloride, are possible. researchgate.net Understanding and characterizing these impurities is crucial for quality control. researchgate.net

Synthesis of Diastereomers:

Researchers have developed synthetic routes to obtain these sulfoxide impurities for use as reference standards. researchgate.net The synthesis involves the direct oxidation of temocapril hydrochloride. The choice of oxidizing agent has been shown to influence the stereochemical outcome of the reaction. researchgate.net

Using meta-Chloroperoxybenzoic acid (m-CPBA): The oxidation of temocapril hydrochloride with the bulky oxidizing agent m-CPBA at low temperatures (e.g., -20 °C) in a solvent like chloroform (B151607) proceeds with high diastereoselectivity. The reaction predominantly yields a single stereoisomer, identified as (S)-temocapril sulfoxide hydrochloride. researchgate.net This selectivity is attributed to the steric hindrance of the 7-membered thiazepine ring, which directs the attack of the bulky m-CPBA to the less hindered "bottom face" of the sulfur atom. researchgate.net

Using Oxone® (2KHSO₅·KHSO₄·K₂SO₄): In contrast, when a smaller, inorganic oxidizing agent like Oxone® is used at room temperature, the reaction provides an almost equal mixture of the two diastereomers, (S)- and (R)-temocapril sulfoxide hydrochloride. researchgate.net This lack of selectivity is because the smaller reagent can access both faces of the sulfur atom with similar ease. researchgate.net

Structural Determination:

The structures of the synthesized impurities were confirmed using a combination of spectroscopic and analytical techniques. researchgate.net

Mass Spectrometry (MS): Fast Atom Bombardment (FAB+) mass spectrometry confirmed the oxidation by showing the expected molecular ion. The [M+H]⁺ ion for temocapril sulfoxide hydrochloride appears at m/z 493, which is 16 atomic mass units higher than the [M+H]⁺ ion for the parent temocapril hydrochloride at m/z 477, consistent with the addition of one oxygen atom. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to elucidate the detailed structure of the molecules. researchgate.net Key spectral data for the synthesized (S)-temocapril sulfoxide hydrochloride are provided in the table below.

X-ray Crystallography: The definitive structure and absolute configuration of the pure, selectively synthesized (S)-temocapril sulfoxide hydrochloride were determined by single-crystal X-ray crystallography. researchgate.netresearchgate.net This provided conclusive evidence of its three-dimensional structure. researchgate.net

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | 7.62 (1H, d, J = 5.2 Hz), 7.37-7.25 (m) |

| Key signals indicating the presence of the thienyl and phenyl groups. | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) | 170.44, 169.07, 168.27, 140.15, 136.77, 128.36, 128.22, 127.11, 127.07, 126.70, 126.13, 61.92, 58.10, 55.05, 50.73, 46.52, 44.37, 43.39, 31.13, 30.14, 13.78 |

| Shows the various carbon environments within the molecule. | ||

| Mass Spec (FAB+) | m/z | 493 [M+H]⁺ |

| Confirms the mass of the protonated molecule. |

Process Control Mechanisms for Impurity Removal in Research Synthesis

Ensuring the purity of temocapril hydrochloride requires robust process control mechanisms to minimize and remove impurities. These strategies are implemented at various stages of the synthesis and purification process. pmda.go.jp

Impurity Source Management:

A primary strategy for reducing impurities is to control the quality of the raw materials. Using high-purity starting materials is a fundamental step, as it prevents the introduction of contaminants that could be carried through the synthetic route into the final product.

Optimization of Synthesis and Purification:

The synthesis process itself is carefully optimized to minimize the formation of by-products. Key strategies include:

Reaction Condition Optimization: Adjusting parameters such as temperature, reaction time, and pH can help favor the desired reaction pathway and reduce the generation of unwanted side products.

Purification Techniques: Robust purification techniques are essential for removing impurities from intermediates and the final API. Techniques such as crystallization, chromatography, and distillation are employed to separate and remove unwanted substances. For instance, solid-phase extraction using cartridges like Sep-Pak C18 and silica (B1680970) has been used in analytical methods to extract temocapril and its metabolites from various matrices, demonstrating the utility of chromatographic separation. researchgate.net

In-Process Monitoring: The use of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the real-time detection and control of impurities during the synthesis. This enables manufacturers to make necessary adjustments to the process to keep impurity levels within acceptable limits. The residual solvents, a type of inorganic impurity, are typically monitored using gas chromatography. pmda.go.jp

The table below summarizes key control strategies for impurity removal during the research and development synthesis of temocapril hydrochloride.

| Control Strategy | Description | Application/Example |

|---|---|---|

| High-Purity Starting Materials | Using raw materials free from significant levels of contaminants. | Ensures that unreacted precursors or other organic contaminants are not carried into the final product. |

| Optimized Synthesis Routes | Careful selection of synthetic pathways and optimization of reaction conditions (temperature, pH, time) to minimize by-product formation. | Adjusting conditions to prevent the formation of isomers or degradation products like sulfoxides. researchgate.net |

| Purification Techniques | Implementing robust methods to separate the API from impurities. | Methods include crystallization, distillation, and various forms of chromatography (e.g., column, HPLC). |

| In-Process Analytical Monitoring | Real-time analysis during synthesis to detect and control impurity levels. | Utilizing techniques like LC-MS and GC-MS to monitor the reaction progress and impurity profile. |

| Residual Solvent Control | Testing for and limiting the amount of solvents remaining from the synthesis process. pmda.go.jp | Typically performed by gas chromatography (GC) according to established guidelines to ensure safety. pmda.go.jp |

By synthesizing and characterizing potential impurities like temocapril sulfoxide hydrochlorides, and implementing strict process controls, a high level of purity for the temocapril hydrochloride API can be achieved and maintained. researchgate.net

Molecular Structure Activity Relationship Sar Studies of Temocaprilhydrochloride and Its Metabolites

Elucidation of Structural Features Governing ACE Inhibition

Temocapril (B1683001) is a prodrug that is converted in the body to its active diacid form, temocaprilat (B1682742). jchemlett.comnih.govsmpdb.casmpdb.ca The ACE inhibitory activity of temocaprilat is attributed to several key structural features that facilitate its binding to the active site of the angiotensin-converting enzyme. A pivotal component of its structure is the thiazepine ring. jchemlett.comnih.govnih.govhmdb.ca

A critical element influencing the potency of temocaprilat is the 2-thienyl group attached to the perhydrothiazepine ring. Conformational studies have revealed that this 2-thienyl group plays a crucial role in enhancing the inhibitory activity. It achieves this by restricting the conformation of the perhydrothiazepine ring into a shape that is optimal for binding to the S2' subsite of the ACE active site. Furthermore, this thienyl group also contributes to the binding through hydrophobic interactions with the enzyme.

The general structural requirements for ACE inhibitors, which are also applicable to temocaprilat, include:

A terminal N-ring containing a carboxylic acid group that mimics the C-terminal carboxylate of natural ACE substrates. scholarsresearchlibrary.com

A zinc-binding group, which in the case of temocaprilat is a carboxyl group that interacts with the essential zinc ion in the ACE active site. scholarsresearchlibrary.com

Large, hydrophobic heterocyclic rings, such as the thiazepine ring in temocaprilat, which can enhance potency and influence the pharmacokinetic properties of the compound. scholarsresearchlibrary.com

The combination of these features results in a molecule that effectively blocks the active site of ACE, leading to its therapeutic effects. The potency of temocaprilat has been shown to be slightly higher than that of enalaprilat (B1671235), another ACE inhibitor, in studies using ACE isolated from rabbit lungs. jchemlett.comnih.govnih.govhmdb.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for temocapril hydrochloride are not extensively reported in the public domain, the principles of QSAR have been widely applied to the broader class of ACE inhibitors to optimize their potency. These studies provide a framework for understanding how the physicochemical properties of molecules like temocaprilat can be fine-tuned to enhance their inhibitory effects.

QSAR studies on ACE inhibitors typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values for ACE inhibition) using statistical methods.

Interactive Data Table: Common Descriptors and Methods in ACE Inhibitor QSAR Studies

| Descriptor Category | Examples of Descriptors | Statistical Methods Used |

| Electronic | Dipole moment, Partial atomic charges | Multiple Linear Regression (MLR) |

| Steric | Molecular volume, Surface area, Shape indices | Partial Least Squares (PLS) |

| Hydrophobic | LogP, Molar refractivity | Artificial Neural Networks (ANN) |

| Topological | Connectivity indices, Wiener index | Support Vector Machines (SVM) |

| Quantum Chemical | HOMO/LUMO energies | Genetic Algorithm (GA) |

For instance, in studies of compounds with structural similarities to the thiazepine moiety of temocapril, such as 1,5-benzothiazepines, QSAR models have been developed to predict their ACE inhibitory activity. jchemlett.comjchemlett.com These models help in identifying the key structural modifications that are likely to lead to increased potency. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which properties are most influential for ACE inhibition. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity. This information is invaluable for the rational design of new, more potent analogs.

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design and synthesis of analogs are fundamental to exploring the structure-activity relationships of a lead compound like temocapril hydrochloride. While specific synthetic analogs of temocapril for SAR exploration are not extensively detailed in publicly available literature, studies on structurally related thiazepine and benzothiazepine (B8601423) derivatives as ACE inhibitors provide insights into the rational design strategies that could be employed.

The core principle in designing ACE inhibitor analogs is to systematically modify different parts of the molecule and assess the impact of these changes on inhibitory activity. Key areas for modification often include:

The Zinc-Binding Group: Altering the group that coordinates with the zinc ion in the ACE active site.

The N-Ring: Modifying the heterocyclic ring system to improve binding affinity and pharmacokinetic properties.

The Side Chains: Introducing different substituents to probe for additional interactions with the enzyme's active site pockets.

For example, research on 1,4-thiazepine-2,5-diones and 1,4-benzothiazepine-2,5-diones has demonstrated that these compounds can act as potent ACE inhibitors. nih.gov These molecules are designed as prodrugs that undergo ring-opening in the body to expose a free sulfhydryl (SH) group, which then acts as the zinc-binding moiety. nih.gov This approach highlights a rational design strategy where the core scaffold is engineered for both potent activity and favorable drug-like properties.

In another example, the synthesis of tetrazole-containing 1,5-benzothiazepines has been explored for ACE inhibition. jchemlett.comjchemlett.com The rationale behind this design was to combine the known ACE inhibitory potential of the 1,5-benzothiazepine (B1259763) scaffold with the tetrazole group, which can act as a bioisostere for a carboxylic acid. The subsequent evaluation of these analogs revealed that substituents on the benzothiazepine ring system significantly influenced their potency.

Interactive Data Table: SAR of Thiazepine and Benzothiazepine Analogs as ACE Inhibitors

| Analog Series | Key Structural Modification | Observed Effect on ACE Inhibition | Reference |

| 1,4-Thiazepine-2,5-diones | Introduction of a prodrug moiety that unmasks a sulfhydryl group | Potent in vivo inhibition, comparable to captopril | nih.gov |

| 1,4-Benzothiazepine-2,5-diones | Variation of substituents on the benzene (B151609) ring | The specific analog 22a showed high potency (ID50 = 0.15 mg/kg, po) | nih.gov |

| Tetrazole-containing 1,5-benzothiazepines | Replacement of a carboxyl group with a tetrazole ring | Strong ACE inhibitory activity, with methoxy (B1213986) and chloro substituents enhancing potency | jchemlett.comjchemlett.com |

Ligand Binding Studies and Conformational Analysis

Understanding how temocaprilat binds to the angiotensin-converting enzyme at a molecular level is crucial for comprehending its mechanism of action and for the design of improved inhibitors. Ligand binding studies and conformational analysis provide detailed insights into the specific interactions between the inhibitor and the enzyme's active site.

Based on the structure of temocaprilat, it is predicted to bind in a similar fashion:

The carboxylate group on the N-ring is expected to form an ionic bond with a positively charged residue in the S1 subsite.

The second carboxylate group (from the diacid form) is predicted to coordinate with the zinc ion .

The phenylpropyl side chain likely occupies the hydrophobic S1' subsite.

The thienyl-substituted thiazepine ring is positioned to interact with the S2' subsite.

Conformational analysis plays a critical role in understanding the binding process. As mentioned previously, the conformation of the perhydrothiazepine ring, influenced by the 2-thienyl group, is crucial for optimal binding. An energy-minimized 3D-conformation of temocapril hydrochloride suggests a specific spatial arrangement of its functional groups that is conducive to fitting within the ACE active site. The ability of the molecule to adopt this low-energy, bioactive conformation is a key determinant of its inhibitory potency. Molecular modeling and computational chemistry techniques are often employed to study the conformational preferences of drug molecules and to simulate their binding to target proteins. These in silico methods can predict the most likely binding poses and estimate the binding affinity, providing a valuable guide for the rational design of new and more effective ACE inhibitors.

Pharmacological Classification and Fundamental Mechanism of Action Research

Classification as a Prodrug-Type Angiotensin-Converting Enzyme (ACE) Inhibitor

Temocapril (B1683001) hydrochloride is classified as a prodrug-type angiotensin-converting enzyme (ACE) inhibitor. nih.govscholarsresearchlibrary.com This means that the compound itself is pharmacologically inactive and requires in vivo biotransformation to yield its active metabolite. nih.govscholarsresearchlibrary.com Following oral administration, temocapril is absorbed and subsequently hydrolyzed, primarily by esterases in the liver, into its active diacid form, temocaprilat (B1682742). nih.gov This conversion is essential for the drug's therapeutic efficacy. Temocaprilat is the molecule responsible for the inhibition of the angiotensin-converting enzyme. nih.gov

Molecular Mechanism of ACE Inhibition by Temocaprilat

The therapeutic effects of temocapril hydrochloride are mediated by its active metabolite, temocaprilat, which is a potent and competitive inhibitor of the angiotensin-converting enzyme (ACE). drugbank.commedchemexpress.com

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. patsnap.compatsnap.com ACE plays a central role in this system. patsnap.compatsnap.com By inhibiting ACE, temocaprilat disrupts the RAAS cascade. patsnap.compatsnap.com This inhibition leads to a reduction in the downstream effects of the RAAS, which are pivotal in the pathophysiology of hypertension. patsnap.compatsnap.com

The primary function of ACE is to catalyze the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II. patsnap.compatsnap.com Angiotensin II exerts powerful vasoconstrictive effects on blood vessels, leading to an increase in blood pressure. patsnap.compatsnap.com It also stimulates the adrenal cortex to secrete aldosterone, a hormone that promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure. patsnap.com Temocaprilat's inhibition of ACE directly blocks this conversion process, resulting in decreased levels of angiotensin II. patsnap.compatsnap.com The reduction in angiotensin II leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which collectively contribute to the lowering of blood pressure. patsnap.compatsnap.com

Comparative Enzyme Kinetics of Temocaprilat with Other ACE Inhibitors

The inhibitory potency of temocaprilat has been evaluated in comparison to other ACE inhibitors, notably enalaprilat (B1671235), the active form of enalapril.

Research has demonstrated that temocaprilat exhibits significant inhibitory activity against ACE from various tissue sources. In studies using ACE isolated from rabbit lung, temocaprilat was found to be slightly more potent than enalaprilat. drugbank.comnih.govnih.gov Furthermore, investigations on isolated rat aorta have shown the inhibitory potency of temocaprilat to be three times greater than that of enalaprilat. nih.gov This suggests a strong affinity of temocaprilat for the ACE enzyme, contributing to its effective blockade of the RAAS.

| ACE Inhibitor | Tissue Source | Comparative Potency |

|---|---|---|

| Temocaprilat | Rabbit Lung | Slightly more potent than Enalaprilat |

| Temocaprilat | Rat Aorta | 3 times more potent than Enalaprilat |

Preclinical Pharmacodynamics and Signaling Pathway Research

Vasodilatory Effects and Endothelial Function Studies in Experimental Models

Temocapril (B1683001), an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant effects on endothelial function and vasodilation in preclinical studies. nih.gov In experimental models of diabetes mellitus, a condition often associated with endothelial dysfunction, chronic treatment with temocapril was shown to prevent impaired endothelium-dependent relaxation. nih.govcapes.gov.br Studies using aortic ring segments from diabetic animals showed that temocapril treatment preserved relaxation in response to acetylcholine, while the response to the endothelium-independent vasodilator nitroglycerin remained unchanged. nih.govcapes.gov.br This indicates that temocapril's protective action is specifically targeted at the endothelium. nih.govcapes.gov.br

The primary mechanism behind temocapril's improvement of endothelium-dependent relaxation involves the nitric oxide (NO) pathway. nih.gov NO, a critical signaling molecule produced by endothelial cells, diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase. mdpi.com This enzyme activation leads to a cascade of events that reduce intracellular calcium levels, ultimately causing muscle relaxation and vasodilation. mdpi.comnih.gov

In aortic rings from diabetic rats treated with temocapril, acetylcholine-induced relaxation was found to be largely mediated by NO. nih.gov This was confirmed in experiments where the use of L-nitroarginine, a nitric oxide synthase (NOS) inhibitor, blocked the majority of the observed vasodilation. nih.gov Interestingly, a small but significant portion of the relaxation persisted even in the presence of the NOS inhibitor, suggesting that while the NO pathway is dominant, other minor mechanisms may also contribute to temocapril's vasodilatory effects in this model. nih.gov

Oxidative stress is a key contributor to endothelial dysfunction, where an excess of reactive oxygen species impairs the bioavailability of NO and damages vascular cells. mdpi.com Temocapril has been reported to improve endothelial function by suppressing this increased oxidative stress. nih.gov By mitigating oxidative stress, temocapril helps preserve the integrity and function of the endothelium. nih.gov This action contributes to the prevention of coronary vascular remodeling by targeting local ACE activity and the associated increase in oxidative stress. nih.gov

Investigations into Metabolic Regulation in Preclinical Contexts

Beyond its vascular effects, temocapril has been investigated for its role in metabolic regulation, particularly in the context of diabetes and insulin (B600854) resistance.

Adiponectin is a crucial hormone derived from adipose tissue that enhances insulin sensitivity. mdpi.com Lower levels of adiponectin are frequently associated with insulin resistance and type 2 diabetes. mdpi.com ACE inhibitors as a class, including temocapril, have been shown to increase adiponectin levels. frontiersin.org

In preclinical findings that have been echoed in human studies, temocapril has been found to improve insulin resistance, an effect attributed in part to its ability to increase adiponectin levels. nih.gov By boosting adiponectin expression, temocapril helps to improve insulin signaling and glucose metabolism, addressing one of the core metabolic disturbances in diabetes. nih.govfrontiersin.org

| Parameter | Observed Effect | Associated Mechanism | Reference |

|---|---|---|---|

| Insulin Sensitivity | Improved | Partially attributed to increased adiponectin levels. | nih.gov |

| Adiponectin Levels | Increased | Linked to PPARγ activated adiponectin gene transcription. | frontiersin.org |

Organ-Specific Mechanistic Studies in Experimental Animal Models

Temocapril's protective effects extend to specific organs, with a notable impact on preventing pathological changes in the heart.

Cardiac remodeling, a process of structural and functional changes in the heart in response to injury or stress, was shown to be improved by temocapril in experimental animals. nih.gov A key study utilized Dahl salt-sensitive rats, a model for hypertension-induced diastolic heart failure, to investigate temocapril's therapeutic effects. scispace.comnih.gov

In this model, administration of temocapril after left ventricular hypertrophy (LVH) and diastolic dysfunction were already evident successfully prevented the further progression of both LVH and cardiac fibrosis. scispace.comnih.gov The treatment also attenuated increases in myocardial stiffness and prevented the development of diastolic heart failure. scispace.comnih.gov Mechanistically, these benefits were associated with the attenuation of decreases in sarcoplasmic reticulum calcium(2+)-ATPase 2a (SERCA2a) and phosphorylated phospholamban, key regulators of cardiac muscle relaxation. scispace.comnih.gov

| Parameter | Effect of Temocapril Treatment | Reference |

|---|---|---|

| Left Ventricular Hypertrophy (LVH) Progression | Prevented | scispace.comnih.gov |

| Cardiac Fibrosis Progression | Prevented | scispace.comnih.gov |

| Myocardial Stiffness | Increase Attenuated | scispace.comnih.gov |

| SERCA2a Levels | Decrease Attenuated | scispace.comnih.gov |

| Phosphorylated Phospholamban Levels | Decrease Attenuated | scispace.comnih.gov |

Novel Preclinical Applications of Temocaprilhydrochloride

Recent preclinical research has explored novel applications for this compound beyond its established cardiovascular and renal protective roles, particularly in the field of oncology. These investigations have focused on its ability to modulate the tumor microenvironment.

A significant preclinical discovery has been the ability of this compound to selectively decrease blood flow within tumor tissues. Research conducted on a Yoshida sarcoma subline (LY80) in rats demonstrated that temocapril markedly reduces tumor tissue blood flow (tBF) without significantly affecting blood flow in vital organs such as the liver, kidney, bone marrow, and brain. plos.org

The study revealed that in tumor regions with a baseline blood flow above 20 ml/min/100 g, temocapril induced an approximate 50% reduction in tBF. plos.org In areas with lower initial blood flow (around 20 ml/min/100 g), the tBF was drastically reduced to less than 3 ml/min/100 g, and this effect was sustained for the two-hour duration of the experiment. plos.org This phenomenon was observed in both large tumors and smaller microfoci. plos.org Even when tumor blood flow was artificially increased with angiotensin II, subsequent administration of temocapril promptly decreased it. plos.org

The proposed mechanism involves the inhibition of endogenous angiotensin II, leading to the relaxation of vascular tonus in the terminal arterioles that supply blood to the tumor's vascular network. plos.org This results in a selective reduction of blood inflow to the tumor.

The following table presents a summary of the observed effects of this compound on tumor blood flow in the experimental sarcoma model.

| Tumor Region Blood Flow | Effect of this compound | Duration of Effect | Reference |

| > 20 ml/min/100 g | ~50% decrease in tumor blood flow | Sustained for at least 2 hours | plos.org |

| ~ 20 ml/min/100 g | Decrease to < 3 ml/min/100 g | Sustained for at least 2 hours | plos.org |

The selective reduction of tumor blood flow by this compound has significant implications for enhancing the efficacy of cancer chemotherapy, particularly in the context of the Enhanced Permeability and Retention (EPR) effect. plos.org The EPR effect describes the tendency of macromolecular drugs and nanoparticles to accumulate preferentially in tumor tissue due to the leaky nature of tumor vasculature and impaired lymphatic drainage.

This novel application of this compound as a modulator of the tumor microenvironment opens up new avenues for improving drug delivery systems in cancer research. plos.org By manipulating tumor hemodynamics, it may be possible to maximize the therapeutic window of various anticancer drugs, leading to more effective and targeted cancer therapies. plos.org

Preclinical Metabolism and Disposition Research

Biotransformation Pathways of Temocaprilhydrochloride to Temocaprilat (B1682742)

Temocapril (B1683001) hydrochloride is an ester-type prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its pharmacological effect. The primary biotransformation pathway involves the hydrolysis of its ethyl ester group. This chemical reaction cleaves the ester bond, converting temocapril into its pharmacologically active diacid metabolite, known as temocaprilat. This activation process is fundamental to the compound's mechanism of action, as temocaprilat is significantly more potent than its parent compound.

Role of Carboxylesterase 1 (CES1) in Prodrug Activation

The bioactivation of temocapril hydrochloride is not a spontaneous process but is catalyzed by specific enzymes. Research has identified Carboxylesterase 1 (CES1) as the critical enzyme responsible for this hydrolytic conversion. CES1 is a major hydrolase predominantly expressed in the liver of mammals, including humans and various preclinical animal models.

Studies utilizing recombinant human CES1 have demonstrated that temocapril is readily hydrolyzed by this enzyme, whereas Carboxylesterase 2 (CES2), another primary hydrolase, is not significantly involved in the activation of temocapril and other similar prodrugs. The liver's high concentration of CES1 makes it the principal site for the conversion of temocapril to temocaprilat following oral administration. In vitro studies have confirmed that this CES1-mediated hydrolysis is the key step in the metabolic activation of the compound.

Identification of Metabolites and Metabolic Fate Studies

Metabolic fate studies are designed to track a compound through an organism to identify how it is changed and what substances are formed. For temocapril hydrochloride, these studies have consistently identified one primary, active metabolite: temocaprilat.

Temocaprilat is the diacid form of the parent compound, created through the enzymatic hydrolysis of the ester linkage as described previously. This conversion is the most significant event in the metabolic fate of temocapril. The molecule is specifically designed to undergo this transformation, leveraging the body's natural enzyme systems to release the active therapeutic agent at the intended site of action. The metabolic pathway is direct, with the primary fate of the prodrug being its efficient conversion to the active temocaprilat.

Elimination Pathways in Experimental Animals (Dual Renal and Biliary Excretion)

A distinguishing characteristic of temocapril hydrochloride's disposition in preclinical models is its dual pathway of elimination. Following its conversion to the active temocaprilat, the compound is cleared from the body through both the renal (urine) and biliary (feces) systems.

Animal studies have been crucial in establishing this dual-excretion profile. Research in rats has confirmed that temocaprilat is a substrate for the canalicular multispecific organic anion transporter, a protein that facilitates the transport of substances from the liver into the bile. These investigations demonstrated that a substantial portion of the administered compound is excreted into the bile, highlighting the importance of the hepatobiliary route. This balanced elimination profile, with significant contributions from both renal and biliary pathways, is a key pharmacokinetic feature of the compound observed in experimental animals.

Kinetic Studies of Temocapril and Temocaprilat in Preclinical Models

Kinetic studies in preclinical models investigate the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). While specific numerical pharmacokinetic parameters (such as Cmax, Tmax, and AUC) from comprehensive animal studies are not widely detailed in available literature, key findings from preclinical research have elucidated important aspects of temocapril's kinetic profile.

In vitro experiments using tissue from preclinical species have provided valuable insights. For instance, the inhibitory potency of the active metabolite, temocaprilat, was found to be approximately three times greater than that of enalaprilat (B1671235) when tested on isolated rat aorta. Studies specifically investigating the elimination pathways in rats confirmed that the biliary excretion of temocaprilat is an active process handled by specific transporters in the liver. Research in rats with induced liver injury further underscored the significance of the metabolic conversion process in the biliary clearance of the compound. These preclinical findings collectively establish the foundational understanding of the compound's behavior in a biological system.

| Research Area | Preclinical Model/System | Key Finding |

|---|---|---|

| Pharmacological Activity | Isolated Rat Aorta | The active metabolite, temocaprilat, demonstrated potent inhibitory activity. |

| Metabolism & Elimination | Rat Models | Confirmed the importance of metabolic conversion from temocapril to temocaprilat for biliary clearance. |

| Excretion Mechanism | Rat Models | Identified the ATP-dependent canalicular multispecific organic anion transporter as responsible for the biliary excretion of temocaprilat. |

Advanced Analytical Methodologies for Temocaprilhydrochloride Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are fundamental for the quantitative analysis of Temocapril (B1683001) hydrochloride in bulk drug substances and pharmaceutical formulations. These methods are designed to be specific, accurate, precise, and robust, ensuring reliable analytical results in accordance with regulatory standards such as the International Council for Harmonisation (ICH) guidelines. nih.govamsbiopharma.comactascientific.com

A typical reversed-phase HPLC (RP-HPLC) method involves a C18 analytical column and an isocratic or gradient elution system. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphoric acid buffer has been utilized for purity testing. nih.gov The validation process for such methods encompasses several key parameters to demonstrate its suitability for the intended purpose. actascientific.com

Key HPLC Validation Parameters:

Specificity: The method's ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or excipients.

Linearity: Establishing a direct proportional relationship between the concentration of Temocapril hydrochloride and the detector's response over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. amsbiopharma.com

| Validation Parameter | Typical Acceptance Criteria (per ICH Guidelines) | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.995 | Confirms a proportional response to concentration changes. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the measured value is close to the true value. |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2% | Demonstrates the reproducibility of the method. |

For higher sensitivity and selectivity, especially in complex biological matrices like serum or plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govuib.noresearchgate.net This technique combines the superior separation power of UHPLC, which uses columns with smaller particle sizes for faster and more efficient separations, with the definitive identification and quantification capabilities of mass spectrometry. nih.gov

In a typical UHPLC-MS/MS application for antihypertensive drugs, sample preparation involves protein precipitation from the serum sample using acetonitrile, often containing formic acid to aid in ionization. nih.govuib.no The supernatant is then injected into the system. Chromatographic separation is commonly achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.govuib.no Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. unito.it

| Parameter | Typical Condition/Setting |

|---|---|

| Chromatographic System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 2.1x50mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The validation of these methods demonstrates high accuracy and precision, with the ability to quantify a wide range of antihypertensive drugs simultaneously, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.netbohrium.com

Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at the detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. rroij.com Regulatory bodies like the ICH require that impurities present above a certain threshold (typically 0.1%) be identified and characterized. rroij.com

For Temocapril hydrochloride, this involves developing stability-indicating HPLC methods capable of separating the main compound from its potential process-related impurities and degradation products. researchgate.net One known impurity is formed through the oxidation of the sulfur atom in the thiazepine ring, leading to the formation of (S)- and (R)-temocapril sulfoxide (B87167) hydrochlorides. researchgate.net Other potential impurities that may be monitored include N-Nitroso Temocapril and Temocapril Oxidant 2. pharmaffiliates.compharmaffiliates.comsynzeal.com

The development of these methods requires careful optimization of chromatographic conditions to achieve adequate resolution between the API peak and the peaks of all known impurities. researchgate.net This ensures that the quantity of each impurity can be accurately determined. The structures of these impurities are often confirmed using spectroscopic methods. researchgate.net

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Temocaprilat (B1682742) | C₂₁H₂₄N₂O₅S₂ | 448.56 |

| (S)-Temocapril Sulfoxide Hydrochloride | C₂₃H₂₉ClN₂O₆S₂ | 529.07 |

| Temocapril Oxidant 2 | C₂₃H₂₉ClN₂O₆S₂ | 529.07 |

| N-Nitroso Temocaprilat | C₂₁H₂₃N₃O₆S₂ | 477.55 |

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable tools for the structural elucidation of chemical compounds. In the context of Temocapril hydrochloride research, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are paramount for confirming the identity of the API, its metabolites, and any impurities. researchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detector (e.g., LC-MS, GC-MS), are particularly powerful as they allow for the simultaneous separation and structural analysis of components in a mixture. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. It is a powerful technique for confirming the identity and stereochemistry of Temocapril hydrochloride and for the structural determination of its related substances. researchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed, along with two-dimensional techniques like COSY, HSQC, and HMBC, to fully assign the structure of a molecule. hyphadiscovery.com

In a study on Temocapril impurities, NMR was used to identify the structure of (S)-temocapril sulfoxide hydrochloride, an oxidation product. researchgate.net The data obtained provides definitive evidence of the molecular structure.

Example NMR Data for (S)-Temocapril Sulfoxide Hydrochloride:

¹H NMR (DMSO-d₆, 400 MHz) δ: 7.62 (1H, d, J = 5.2 Hz), 7.37-7.25 (m, 5H, ArH). researchgate.net

¹³C NMR (DMSO-d₆, 100 MHz) δ: 170.44, 169.07, 168.27, 140.15, 136.77, 128.36, 128.22, 127.11, 127.07, 126.70, 126.13, 61.92, 58.10, 55.05, 50.73, 46.52, 44.37, 43.39, 31.13, 30.14, 13.78. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. While many drug metabolites, including the active diacid form of Temocapril (Temocaprilat), are not inherently volatile, they can be analyzed by GC-MS after a chemical derivatization step. nih.govnih.gov

Derivatization converts polar functional groups (like carboxylic acids and amines) into less polar, more volatile derivatives, making them suitable for GC analysis. jfda-online.comlibretexts.org Common derivatization methods include silylation (e.g., using MSTFA), acylation, and alkylation. nih.govlibretexts.org This approach allows for the sensitive and specific quantification of metabolites in biological fluids. oup.com For instance, a sensitive GC-MS method was developed for the simultaneous determination of an ACE inhibitor and its active desethyl metabolite in plasma and urine, demonstrating the utility of this technique in pharmacokinetic studies. researchgate.net

Theoretical Plates and System Suitability in Chromatographic Research

System Suitability Testing (SST) is an integral part of any chromatographic analysis, performed before sample analysis to ensure the system is operating correctly. pharmaguideline.compharmatimesofficial.com It is a requirement by regulatory bodies, including the United States Pharmacopeia (USP), to verify that the chromatographic system is adequate for the intended analysis. pharmatimesofficial.comchromforum.org

One of the key parameters for evaluating column performance within SST is the number of theoretical plates (N) . austinpublishinggroup.comyoutube.com Theoretical plates are a conceptual measure of the efficiency of a chromatographic column. pharmaguideline.com A higher number of theoretical plates indicates a more efficient column, which results in sharper, narrower peaks and, consequently, better separation (resolution) of analytes. pharmaguideline.com

The number of theoretical plates is calculated from the retention time (tR) and the peak width (W) of a specific analyte peak in the chromatogram. youtube.com According to the USP, the formula is: N = 16 (tR / Wb)² where Wb is the peak width at the base. pharmaguideline.com

For a given HPLC method for Temocapril hydrochloride, a minimum number of theoretical plates (e.g., N ≥ 2000) is often specified as an acceptance criterion in the system suitability protocol. pharmatimesofficial.com This, along with other parameters like peak tailing (or symmetry factor) and resolution between adjacent peaks, confirms that the column and system are performing as expected and that the results of the analysis will be reliable. loesungsfabrik.demtc-usa.com

Theoretical and Computational Studies on Temocaprilhydrochloride

Molecular Modeling and Docking Simulations for ACE Binding

Molecular modeling and docking simulations are computational techniques used to predict and analyze the interaction between a ligand (drug molecule) and its protein target. In the case of Temocaprilhydrochloride, these studies focus on the binding of its active metabolite, temocaprilat (B1682742), to the ACE active site.

Research findings from molecular dynamics simulations have elucidated the specific structural interactions that underpin temocaprilat's potent inhibitory activity. These simulations reveal that the thiazepine ring of temocaprilat is crucial for its high affinity. It induces a 15° tilt in the ACE active site, which facilitates a stronger coordination with the essential Zn²⁺ ion at the catalytic center. This structural arrangement is believed to contribute to its tighter vascular ACE binding compared to other inhibitors like enalaprilat (B1671235). drugbank.com The active metabolite, temocaprilat, demonstrates a 3-fold greater inhibitory potency against ACE compared to enalaprilat, a difference attributed to these molecular interactions.

Computational models have been used to predict the binding affinity of various ACE inhibitors. nih.gov These models, which can be based on quantitative structure-activity relationships (QSAR), provide a calculated binding score, offering a comparative measure of inhibitory potential.

| Compound | IC₅₀ (nM) | Binding Free Energy (kcal/mol) | Key Structural Feature for Binding |

|---|---|---|---|

| Temocaprilat | 1.2 | -9.8 | Thiazepine ring inducing 15° tilt in ACE active site |

| Enalaprilat | 3.6 | Not Available | Standard ACE inhibitor binding interactions |

Quantitative Structure-Activity Relationship (QSAR) Derivation and Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. justia.comuu.nl For ACE inhibitors, QSAR studies aim to identify the key molecular descriptors (physicochemical properties) that govern their inhibitory potency. researchgate.net

While specific, detailed QSAR models exclusively derived for temocapril (B1683001) are not extensively published, it is included in broader QSAR analyses of ACE inhibitors. nih.govgoogle.com These studies utilize computational methods to correlate properties such as molecular weight, lipophilicity (LogP), and topological surface area with the ability to inhibit ACE. Universal QSAR models can predict the quantitative binding affinity of any molecule to a protein sequence, and such models have been applied to ACE inhibitors. nih.gov The insights from these models are critical in the rational design of new, more potent analogues by predicting the activity of yet-to-be-synthesized compounds.

| Compound | Predicted Binding (pBind) Model A | Predicted Binding (pBind) Model B |

|---|---|---|

| Temocapril HCl | 7.51 | 6.88 |

| Enalaprilat | 8.14 | 8.63 |

| Lisinopril | 7.81 | 8.23 |

| Captopril | 7.54 | 7.91 |

| Benazepril hydrochloride | 7.51 | 6.87 |

Data derived from a study applying a universal QSAR model to predict binding to the related Angiotensin Converting Enzyme 2 (ACE2). nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters. researchgate.net PBPK models are valuable for predicting drug behavior in various populations and under different physiological conditions, such as organ impairment. nih.govsci-hub.se

Temocapril has been a subject of PBPK modeling, particularly because its metabolism is mediated by the enzyme carboxylesterase 1 (CES1). preprints.orgmdpi.comnih.gov Researchers have developed semi-PBPK models to simultaneously predict the pharmacokinetics of CES1 substrate drugs, like temocapril, and their active metabolites, like temocaprilat. preprints.orgmdpi.comresearchgate.net These models incorporate parameters such as organ blood flows, plasma protein binding, functional liver volume, and hepatic enzymatic activity. mdpi.com The models have been successfully validated in virtual healthy subjects and then extrapolated to predict pharmacokinetics in specific populations, such as patients with liver cirrhosis, where CES1 activity may be altered. preprints.orgresearchgate.net The predictive success of these models is often defined by the simulated concentration-time profiles falling within a 0.5- to 2-fold range of observed clinical data. preprints.org

| Parameter Category | Specific Parameter | Role in Model |

|---|---|---|

| Physiological | Organ Blood Flows | Determines rate of drug delivery to and from tissues mdpi.com |

| Physiological | Functional Liver Volume | Impacts metabolic capacity mdpi.com |

| Drug-Specific | Plasma Protein Binding | Affects the fraction of free drug available for metabolism and action |

| Enzymatic | Hepatic CES1 Activity | Governs the conversion of temocapril (prodrug) to temocaprilat (active metabolite) preprints.orgmdpi.com |

| Elimination | Glomerular Filtration Rate (GFR) | Influences renal clearance of the drug and its metabolites preprints.orgmdpi.com |

In Silico Prediction of Sites of Metabolism (SoMs) and Metabolic Fate

In silico tools are used to predict the metabolic fate of a drug, including identifying the specific atomic sites on the molecule that are most likely to undergo metabolic transformation (Sites of Metabolism or SoMs).

For temocapril, the primary metabolic pathway is its conversion from a prodrug to its active diacid form, temocaprilat. drugbank.com This bioactivation is a hydrolysis reaction predominantly catalyzed by the hepatic enzyme Carboxylesterase 1 (hCES1). nih.gov Computational studies, including molecular dynamics simulations, have provided a detailed view of this process. They show that the anionic form of temocapril achieves an optimal position within the hCES1 active site, with a calculated binding free energy of -9.8 kcal/mol. The hydrolysis mechanism involves a nucleophilic attack by the Ser221 residue of the enzyme on the ester carbonyl of temocapril, leading to the release of the active temocaprilat.

These computational predictions align with experimental data, which confirm that the liver is the primary site of this conversion due to its high concentration of hCES1.

In Vitro and Ex Vivo Research Models for Mechanistic Insights

Cell-Based Assays for ACE Inhibition and Cellular Response

Cell-based assays are crucial for understanding how temocapril (B1683001) and its active metabolite, temocaprilat (B1682742), interact with and influence cellular functions beyond simple enzyme inhibition.

Temocapril hydrochloride is a prodrug that requires bioactivation through hydrolysis to its active diacid form, temocaprilat. nih.gov Studies utilizing the Caco-2 cell line, which serves as a model for intestinal absorption and metabolism, have been instrumental in understanding this conversion process.

Research has shown that when temocapril is applied to Caco-2 cell monolayers, it is almost entirely hydrolyzed to temocaprilat during its transport across the cells. mdpi.com This metabolic conversion is primarily mediated by intracellular esterases. mdpi.comnih.gov Through native polyacrylamide gel electrophoresis and reverse transcription-polymerase chain reaction, the predominant enzyme responsible for this hydrolysis in Caco-2 cells has been identified as human carboxylesterase-1 (hCE-1). mdpi.com Interestingly, the expression pattern of carboxylesterases in Caco-2 cells more closely resembles that of the human liver than the human small intestine, where carboxylesterase-2 (hCE-2) is more abundant. mdpi.com

Further investigations using bis-p-nitrophenyl phosphate (B84403) (BNPP), a carboxylesterase inhibitor, confirmed the central role of CES. Pretreatment with BNPP inhibited approximately 94% of the total hydrolysis of temocapril in Caco-2 cells. nih.gov These studies demonstrate that temocapril is taken up by the cells and then efficiently hydrolyzed intracellularly by CES1, after which the resulting temocaprilat is transported out of the cell. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Primary Hydrolyzing Enzyme | Carboxylesterase-1 (CES1) | mdpi.com |

| Location of Hydrolysis | Intracellular | mdpi.com |

| Inhibition by BNPP | ~94% inhibition of total hydrolysis | nih.gov |

| Model Similarity | CES expression pattern is similar to human liver | mdpi.com |

The vascular endothelium plays a critical role in regulating blood pressure and vascular tone. Ex vivo studies using aortic ring preparations have been pivotal in demonstrating the beneficial effects of temocapril on endothelial function, particularly in pathological conditions like diabetes.

In an experimental model of diabetes, aortic ring segments exhibited impaired endothelium-dependent relaxation in response to acetylcholine. nih.gov Chronic treatment of the diabetic animals with temocapril successfully prevented this impairment, restoring normal endothelial function without altering the relaxation response to nitroglycerin, which acts independently of the endothelium. nih.govresearchgate.net The restored relaxation was found to be largely mediated by nitric oxide (NO). nih.gov Furthermore, temocapril has been reported to improve endothelial dysfunction in vitro by mitigating increased oxidative stress. semanticscholar.org

In a related cellular model, the active metabolite temocaprilat was shown to prevent the suppression of human aortic endothelial cell proliferation caused by high glucose conditions. medchemexpress.com This protective effect was linked to the suppression of protein kinase C activity and oxidative stress, further highlighting the compound's direct beneficial actions on vascular endothelial cells. medchemexpress.com

Beyond its effects on vascular cells, temocapril has been studied for its direct impact on cardiac cells. Research has focused on its role in modulating cellular redox states, which are crucial in the pathophysiology of various cardiac diseases.

In studies involving normal rat myocytes both in vitro and in vivo, temocapril treatment was found to enhance the expression of the cytosolic redox-regulatory protein thioredoxin (TRX). nih.gov This effect was specific to TRX, as the expression of mitochondrial TRX2 and other antioxidant enzymes like copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD) or manganese superoxide dismutase (Mn-SOD) was not increased. nih.govnih.gov

In a rat model of experimental autoimmune myocarditis (EAM), temocapril treatment was associated with an amelioration of the disease. nih.govnih.gov This improvement was linked to the enhanced expression of thioredoxin in cardiomyocytes, suggesting that temocapril protects cardiac cells by modulating the redox state via the TRX system. nih.gov

| Protein | Effect of Temocapril Treatment | Reference |

|---|---|---|

| Thioredoxin (TRX) | Expression Enhanced | nih.govnih.gov |

| Mitochondrial TRX2 | No Change in Expression | nih.govnih.gov |

| Cu/Zn-SOD | No Change in Expression | nih.govnih.gov |

| Mn-SOD | No Change in Expression | nih.govnih.gov |

Enzyme Kinetic Studies using Purified ACE

To quantify the direct inhibitory potency of temocapril's active metabolite, enzyme kinetic studies are performed using purified angiotensin-converting enzyme (ACE). These assays provide a direct measure of the drug's ability to block the enzyme's active site.

Studies using ACE isolated from rabbit lung have demonstrated that temocaprilat is a highly potent inhibitor. semanticscholar.org When compared to enalaprilat (B1671235), the active form of another widely used ACE inhibitor, temocaprilat was found to be slightly more potent in its inhibitory action on the purified enzyme. semanticscholar.orgnih.gov This high affinity for the enzyme is a key determinant of its pharmacological efficacy.

Advanced In Vitro Systems for Drug Transport and Metabolism

To better replicate the complex environment of human tissues, advanced in vitro systems are being developed. These models offer more physiologically relevant conditions for studying drug absorption and metabolism compared to traditional static cell cultures.

Microfluidic devices, which allow for the culture of cells under continuous fluid flow, represent a significant advancement in modeling biological barriers like the intestinal wall. The metabolism of temocapril in Caco-2 cells has been investigated using such systems.

When comparing the drug-metabolizing activity of Caco-2 cells cultured in traditional Transwell plates versus microfluidic devices, a notable difference was observed. The application of fluidic conditions in the microfluidic devices promoted the metabolism of temocapril into its active metabolite, temocaprilat. The study measured the cumulative amount of temocaprilat generated over an 8-hour period and found that it was higher in the microfluidic devices compared to static Transwell cultures. This suggests that the dynamic environment more accurately mimics in vivo conditions, potentially enhancing the metabolic activity of the intestinal cells. The generated temocaprilat was observed to be transported to both the apical and basolateral sides of the cell layer.

Table of Compounds

| Compound Name |

|---|

| Temocapril hydrochloride |

| Temocaprilat |

| bis-p-nitrophenyl phosphate (BNPP) |

| Acetylcholine |

| Nitroglycerin |

| Enalaprilat |

3D Cell Culture and Organ-on-a-Chip Models

Following a comprehensive review of scientific literature, no specific research studies or published data were identified regarding the use of temocapril hydrochloride in 3D cell culture or organ-on-a-chip models for mechanistic insights.

The development of 3D cell culture and organ-on-a-chip technologies represents a significant advancement in preclinical research, offering more physiologically relevant systems than traditional 2D cell cultures. frontiersin.orgnih.gov These models aim to better replicate the complex microenvironments of human tissues, including cell-cell and cell-matrix interactions, which are crucial for understanding disease mechanisms and drug responses. nih.govnih.gov Organ-on-a-chip systems, in particular, introduce microfluidic perfusion to mimic blood flow, enabling the study of organ-level functions and drug pharmacokinetics in a controlled in vitro setting. frontiersin.orgmdpi.com

While these advanced models are increasingly used in various fields, including oncology and toxicology, to assess the efficacy and safety of novel and existing therapeutic agents, their application to study temocapril hydrochloride has not been documented in the available scientific literature. mdpi.commdpi.comdynamic42.com Research on temocapril hydrochloride has historically relied on other methodologies, such as animal models and clinical trials, to elucidate its therapeutic effects on the cardiovascular system. nih.gov

Therefore, it is not possible to provide detailed research findings or data tables on the mechanistic insights of temocapril hydrochloride derived from 3D cell culture or organ-on-a-chip studies at this time. Future research may leverage these innovative platforms to further explore the cellular and molecular mechanisms of temocapril hydrochloride in a more biomimetic context.

Preclinical Animal Models for Comprehensive Mechanistic Investigation

Hypertensive Animal Models (e.g., Spontaneously Hypertensive Rats (SHR))

The Spontaneously Hypertensive Rat (SHR) and its stroke-prone substrain (SHRSP) are well-established and widely used models for genetic hypertension. Research utilizing these models has demonstrated the efficacy of temocapril (B1683001) in managing hypertension and its complications. In SHRSP, temocapril treatment was shown to prolong survival rates. nih.gov The study highlighted that the therapeutic effect was dependent on the timing of administration, with dosing during the animal's resting period yielding greater inhibition of ACE activity in the brain and aorta, and a more significant reduction in blood pressure compared to dosing during the active period. nih.gov Further studies in SHR with chronic renal failure also confirmed the blood pressure-lowering effects of temocapril. nih.gov

Table 1: Effects of Temocapril in Hypertensive Animal Models

| Model | Key Findings | Reference |

|---|---|---|

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Prolonged survival; greater blood pressure reduction and ACE inhibition when dosed during the resting period. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) with induced renal failure | Significantly reduced systolic blood pressure, serum creatinine (B1669602), and glomerular sclerosis index. | nih.gov |

Assessment of Neurogenic Vasodilation

While direct studies focusing specifically on the "neurogenic" component of vasodilation in response to temocapril are not detailed in the available literature, extensive research confirms its positive impact on endothelium-dependent vasodilation. ACE inhibitors, as a class, are known to improve vascular function by preventing the degradation of bradykinin (B550075) and reducing the production of angiotensin II, a potent vasoconstrictor. patsnap.comsmpdb.ca This leads to an increase in nitric oxide (NO) bioavailability, a key molecule in vasodilation. nih.gov In diabetic animal models, temocapril treatment prevented impaired endothelium-dependent relaxation in aortic rings, an effect largely mediated by nitric oxide. nih.gov This restoration of endothelial function is a critical aspect of its antihypertensive mechanism, although the specific contribution of neurogenic pathways requires further investigation.

Diabetic Animal Models for Endothelial and Metabolic Studies

The efficacy of temocapril has been evaluated in animal models of diabetes to understand its role in preventing common complications like endothelial dysfunction.

Streptozotocin-induced Diabetes Models

Streptozotocin (STZ) is a chemical agent used to induce a condition that mimics type 1 diabetes in laboratory animals by destroying pancreatic β-cells. creative-biolabs.com In an STZ-induced experimental model of diabetes, chronic treatment with temocapril was shown to protect against endothelial dysfunction. nih.gov Aortic ring segments from diabetic animals exhibited impaired endothelium-dependent relaxation in response to acetylcholine, which was prevented by temocapril treatment. nih.gov The mechanism was found to be largely dependent on nitric oxide (NO), as the relaxation was mostly inhibited by an NO synthase inhibitor. nih.gov This indicates that temocapril helps preserve the NO-mediated vasodilation pathway that is often compromised in diabetes.

Type 2 Diabetes Models (e.g., KKAy mice)

While specific studies utilizing the KKAy mouse model of type 2 diabetes with temocapril treatment were not identified in the search results, the KKAy mouse is a recognized model characterized by early onset of obesity and hyperglycemia. Clinical studies in human patients with hypertensive type 2 diabetes have shown that temocaprilhydrochloride favorably affects serum lipoprotein metabolism, suggesting a potential benefit in this condition. nih.gov However, dedicated preclinical investigations in animal models like the KKAy mouse are needed to fully elucidate the compound's mechanisms in the context of type 2 diabetes.

Cardiovascular Disease Models (e.g., Experimental Autoimmune Myocarditis, Cardiac Hypertrophy)

Temocapril has demonstrated significant protective effects in animal models of inflammatory and structural heart disease.

In rats with experimental autoimmune myocarditis (EAM), a model for inflammatory heart muscle disease, temocapril treatment ameliorated the severity of the condition. nih.govnih.gov This effect was associated with an upregulation of the antioxidant protein thioredoxin (TRX) in cardiomyocytes. nih.govnih.gov The study found that temocapril treatment reduced the severity of myocarditis and markers of cellular protein oxidation. nih.gov The protective effect was observed when the drug was administered as a preconditioning treatment, suggesting that inducing TRX expression before the peak of inflammation is crucial. nih.gov

Temocapril's impact on cardiac hypertrophy (an increase in heart muscle mass) has been investigated in several models. In Dahl salt-sensitive rats, a model of hypertensive heart disease that progresses to diastolic heart failure, temocapril prevented the transition to heart failure even when treatment was started after left ventricular hypertrophy (LVH) and diastolic dysfunction were already established. nih.govoup.comscispace.com It prevented further progression of LVH and fibrosis and improved myocardial relaxation. nih.govoup.com In a mouse model of pressure-overload cardiac hypertrophy induced by transverse aortic constriction (TAC), temocapril treatment significantly reduced the heart weight to body weight ratio, indicating a direct antihypertrophic effect. researchgate.netresearchgate.net

Table 2: Temocapril in Cardiovascular Disease Models

| Model | Disease | Key Findings | Reference |

|---|---|---|---|